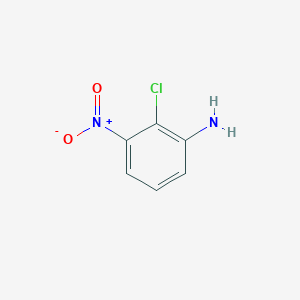
2-Chloro-3-nitroaniline
説明
2-Chloro-3-nitroaniline is a chemical compound with the molecular formula C6H5ClN2O2 . It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-nitroaniline consists of a benzene ring substituted with a chlorine atom and a nitro group. The average molecular mass is 172.569 Da . The structure of this compound can be influenced by the presence of other substituents and the conditions under which it is formed .Physical And Chemical Properties Analysis
2-Chloro-3-nitroaniline is a solid compound . Its melting point is 95-96 °C, and its predicted boiling point is 318.2±22.0 °C. The predicted density of this compound is 1.494±0.06 g/cm3 .科学的研究の応用
Environmental Impact and Biodegradation
- Anaerobic Degradation by Microbial Strains: 2-Chloro-4-nitroaniline, a compound related to 2-Chloro-3-nitroaniline, is used in industrial and agricultural sectors. Two microbial strains, Geobacter sp. KT7 and Thauera aromatica KT9, can utilize this compound under anaerobic conditions, degrading it through different pathways. This process is significant for environmental bioremediation (H. D. Duc, 2019).
- Aerobic Degradation Pathway by Rhodococcus sp.: Rhodococcus sp. strain MB-P1 can degrade 2-Chloro-4-nitroaniline aerobically, transforming it into less toxic compounds. This indicates potential for treating contaminated environments (F. Khan et al., 2013).
Chemical Processes and Synthesis
- Synthesis Methods: Studies have explored efficient synthesis methods for 2-Chloro-4-nitroaniline, providing insights into the chemical processes involved in producing this compound, which could be applied to related chemicals like 2-Chloro-3-nitroaniline (Zhang Ya-jing, 2002).
- Catalytic Reduction Research: Catalytic systems for reducing related compounds, such as 2-nitroaniline, have been explored. These findings are relevant for understanding the chemical properties and potential applications of 2-Chloro-3-nitroaniline (K. Naseem et al., 2017).
Analytical and Material Science Applications
- Electrochemical Detection: Studies on β-cyclodextrin/silver nanoparticle composite-modified electrodes for detecting nitroaromatic compounds, including 2-nitroaniline and its isomers, suggest potential application in analytical chemistry (Xin Chen et al., 2012).
- Thermodynamic Properties: Research on the thermodynamics of related compounds, like 2-Chloro-4-nitroaniline, provides valuable data on their stability and behavior under different conditions, useful in material science and engineering (M. R. D. Silva et al., 2003).
Safety and Hazards
作用機序
Target of Action
Nitro compounds, a class to which 2-chloro-3-nitroaniline belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, undergo various reactions, including reduction to amines . This suggests that 2-Chloro-3-nitroaniline may interact with its targets through similar chemical reactions.
Biochemical Pathways
A related compound, 2-chloro-4-nitroaniline, is known to undergo oxidative hydroxylation, initiating a catabolic pathway for degradation . It’s plausible that 2-Chloro-3-nitroaniline might affect similar biochemical pathways.
Pharmacokinetics
The polar character of nitro compounds often results in lower volatility compared to similar compounds, which could impact the bioavailability of 2-chloro-3-nitroaniline .
Result of Action
Nitro compounds are known to have a full positive charge on nitrogen and a half-negative charge on each oxygen, which could influence their interactions with biological molecules .
特性
IUPAC Name |
2-chloro-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYQDOILKQVRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557542 | |
| Record name | 2-Chloro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-nitroaniline | |
CAS RN |
3970-41-0 | |
| Record name | 2-Chloro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




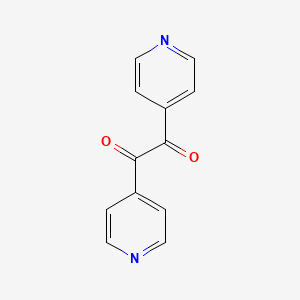
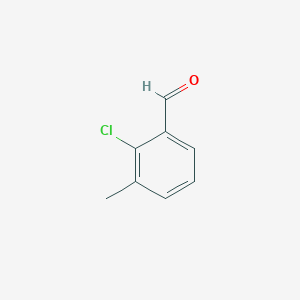
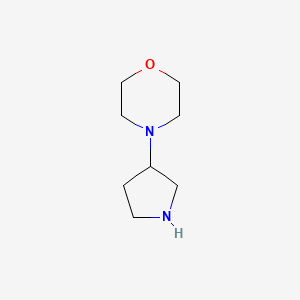
![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)

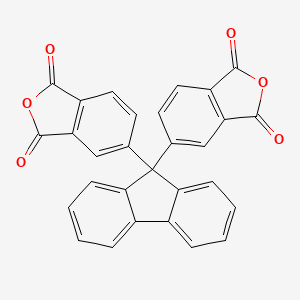
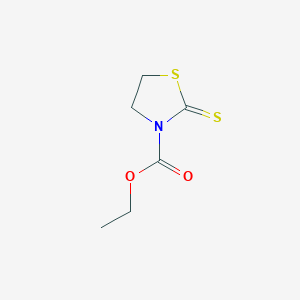
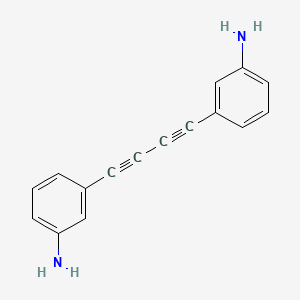
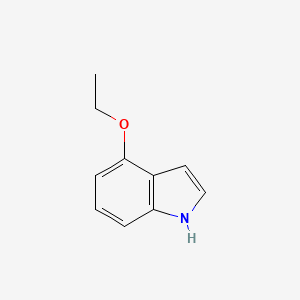
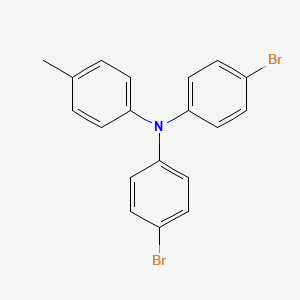
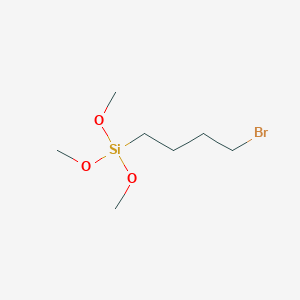
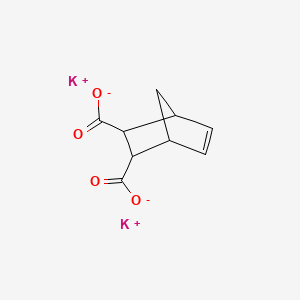
![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)